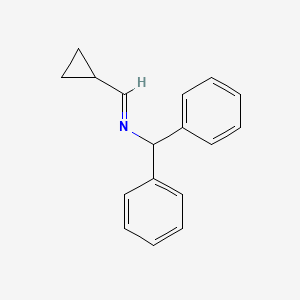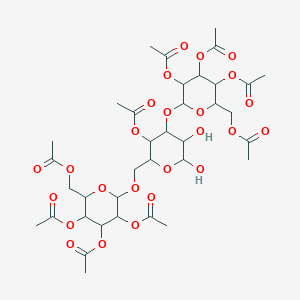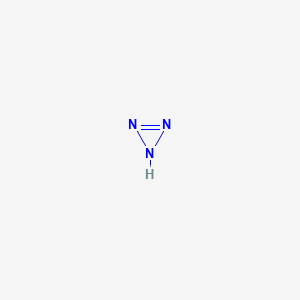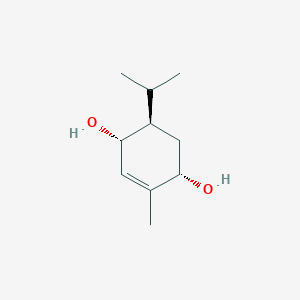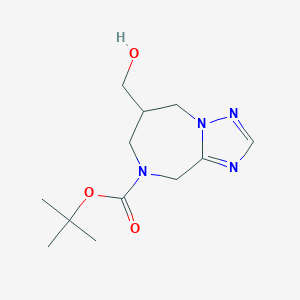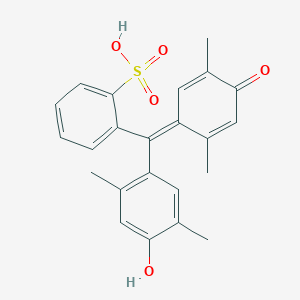
Xylenolblau
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylenolblau, also known as p-Xylenol Blue or p-Xylenolsulfonephthalein, is a sulfonephthalein dye. It is widely used as a pH indicator due to its distinct color changes at different pH levels. The compound has the empirical formula C23H22O5S and a molecular weight of 410.48 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Xylenolblau is synthesized through a series of chemical reactions involving the sulfonation of xylenol. The process typically involves the reaction of xylenol with sulfuric acid, followed by neutralization and purification steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where xylenol is treated with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Xylenolblau undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids .
Applications De Recherche Scientifique
Xylenolblau has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in various chemical reactions and titrations.
Biology: Employed in microbial assays to determine bacterial growth and lipase activity.
Medicine: Utilized in diagnostic assays and as a staining agent in histology and hematology.
Industry: Applied in food storage, corrosion testing, and the production of electrochromic displays and chemical sensors
Mécanisme D'action
Xylenolblau exerts its effects primarily through its ability to change color in response to pH variations. The compound’s molecular structure allows it to undergo protonation and deprotonation, leading to distinct color changes at different pH levels. This property makes it an effective pH indicator in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol Blue: Another sulfonephthalein dye used as a pH indicator with similar color transition ranges.
Phenol Red: A pH indicator with a different color transition range but similar applications.
Bromothymol Blue: A dye with similar uses in pH indication and scientific research.
Uniqueness
Xylenolblau is unique due to its dual pH transition ranges, making it versatile for use in both acidic and basic environments. It can be used at half the concentration required for thymol blue, providing cost-effective and efficient pH indication .
Propriétés
Formule moléculaire |
C23H22O5S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28/h5-12,24H,1-4H3,(H,26,27,28)/b23-19- |
Clé InChI |
WRRLLJYTSAASLP-NMWGTECJSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
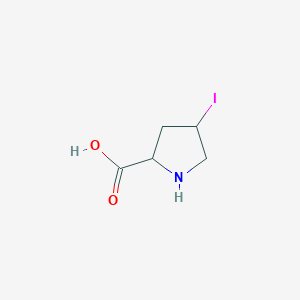
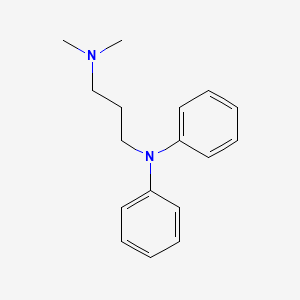
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
